Enantiomeric Identity: (S)- vs. (R)- Configuration for Chiral Drug Synthesis
The (S)-enantiomer (CAS 1421035-33-7) is a specific chiral building block. Its procurement ensures a defined (3S) configuration, as confirmed by the SMILES notation `CC1=CC(C)=NC(O[C@H]2CCCN(C2)C(=O)OC(C)(C)C)=N1` . In contrast, the (R)-enantiomer (CAS 1421039-86-2) provides the opposite configuration, and the racemate (CAS 1261230-37-8) is a 50:50 mixture of both. For any downstream drug candidate requiring a specific enantiomer for target binding, the use of the racemate introduces a theoretical 50% impurity with potentially antagonistic or toxic effects, directly violating principles of enantioselective drug development [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Theoretically 100% (single enantiomer) |
| Comparator Or Baseline | Racemate (CAS 1261230-37-8): 0% ee; (R)-enantiomer (CAS 1421039-86-2): opposite configuration |
| Quantified Difference | Absolute stereochemical divergence; racemate is a 50:50 mixture of active and potentially inactive/antagonistic isomers |
| Conditions | Chiral identity is intrinsic; verified by chiral HPLC or optical rotation |
Why This Matters
Selecting the correct single enantiomer is non-negotiable for chiral drug synthesis to avoid introducing a 50% impurity that could compromise biological activity, selectivity, and safety.
- [1] FDA. Development of New Stereoisomeric Drugs. Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). May 1992. View Source
